4-[(E)-(2-{5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}hydrazinylidene)methyl]-2-ethoxyphenol
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Overview
Description
3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-{5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique chemical structure, which combines elements of benzaldehyde, triazole, and hydrazone, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-{5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps. The initial step often includes the preparation of 3-ethoxy-4-hydroxybenzaldehyde, which can be synthesized through the ethylation of 4-hydroxybenzaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-{5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-{5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . The anticancer properties could be linked to its interaction with cellular pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: A simpler compound with similar functional groups but lacking the triazole and hydrazone components.
4-Hydroxy-3-methoxybenzaldehyde: Another related compound with different substituents on the benzaldehyde ring.
Uniqueness
What sets 3-ETHOXY-4-HYDROXYBENZALDEHYDE 1-{5-[(2-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE apart is its complex structure, which combines multiple functional groups, making it a versatile molecule for various applications in research and industry .
Properties
Molecular Formula |
C18H18ClN5O2S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-[(E)-[[3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]hydrazinylidene]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C18H18ClN5O2S/c1-2-26-16-9-12(7-8-15(16)25)10-20-22-17-21-18(24-23-17)27-11-13-5-3-4-6-14(13)19/h3-10,25H,2,11H2,1H3,(H2,21,22,23,24)/b20-10+ |
InChI Key |
HQLNDKQQLKGXTE-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NN2)SCC3=CC=CC=C3Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=NN2)SCC3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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